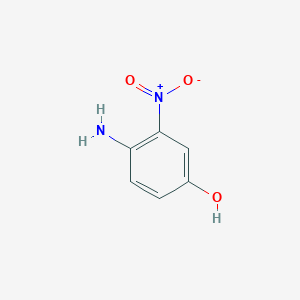

4-Amino-3-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXUIDYRTHQTET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209864 | |

| Record name | 4-Amino-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-81-1 | |

| Record name | 4-Amino-3-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 610-81-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-3-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5WY41Q95Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Solubility of 4-Amino-3-nitrophenol in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of 4-amino-3-nitrophenol in various organic solvents, intended for researchers, scientists, and professionals in drug development. This document compiles quantitative solubility data, details common experimental protocols for solubility determination and synthesis, and presents visual workflows and pathways to aid in understanding the chemical's behavior and applications.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in synthesis, formulation, and various analytical procedures. The following table summarizes the available quantitative solubility data in a range of common organic solvents. It is important to note that solubility can be significantly influenced by factors such as temperature and the purity of both the solute and the solvent.

| Organic Solvent | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | >20 g/100 mL |

| Ethanol | Room Temperature | >1 g/100 mL and <10 g/100 mL |

| Methanol | Not Specified | Soluble |

| Isopropanol | Not Specified | Soluble |

| Acetone | Not Specified | Soluble |

| Ethyl Acetate | Not Specified | Qualitative data suggests solubility |

| Acetonitrile | Not Specified | Qualitative data suggests solubility |

| Toluene | Not Specified | Qualitative data suggests solubility |

| Chloroform | Not Specified | Soluble |

| Dichloromethane | Not Specified | Soluble |

| Xylene | Not Specified | Soluble |

| Benzene | Not Specified | Soluble |

| Diethyl Ether | Not Specified | Soluble |

| N,N-dimethylformamide (DMF) | Not Specified | Soluble[1] |

Note: "Soluble" indicates that while quantitative data is not available in the reviewed literature, the compound is reported to dissolve in the respective solvent. Further experimental determination is recommended for precise quantitative values.

Experimental Protocols

Determination of Solubility by Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It relies on the accurate measurement of the mass of the solute dissolved in a known mass or volume of a saturated solution.

Materials and Apparatus:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated in a thermostatic shaker or water bath at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

Phase Separation: The saturated solution is allowed to stand at the constant temperature to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility. The withdrawn sample is immediately filtered through a syringe filter to remove any remaining solid particles.

-

Solvent Evaporation: A precisely measured volume of the filtrate is transferred to a pre-weighed evaporating dish. The solvent is then evaporated at a controlled temperature. For volatile organic solvents, this can be done in a fume hood or under a gentle stream of nitrogen. For less volatile solvents, a vacuum oven may be necessary.

-

Mass Determination: After complete evaporation of the solvent, the evaporating dish containing the solid residue is weighed. The process of drying and weighing is repeated until a constant mass is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per unit volume or mass of the solvent.

Synthesis of this compound from p-Aminophenol[2]

This protocol describes a common synthetic route to this compound starting from p-aminophenol, involving acetylation, nitration, and subsequent hydrolysis.[2][3]

Step 1: Acetylation of p-Aminophenol

-

In a three-necked flask equipped with a stirrer and a reflux condenser, combine p-aminophenol, acetic anhydride, and glacial acetic acid.

-

Heat the mixture to reflux with constant stirring.

-

After the reaction is complete (typically monitored by thin-layer chromatography), cool the reaction mixture to allow the acetylated product (4-acetamidophenol) to crystallize.

-

Collect the solid product by filtration, wash with cold water, and dry.

Step 2: Nitration of 4-Acetamidophenol

-

Suspend the dried 4-acetamidophenol in a suitable solvent (e.g., acetic acid).

-

Cool the mixture in an ice bath.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, continue stirring at a low temperature for a specified period.

-

Pour the reaction mixture into ice water to precipitate the nitrated product (N-(4-hydroxy-2-nitrophenyl)acetamide).

-

Collect the yellow crystalline solid by filtration, wash thoroughly with water until neutral, and dry.

Step 3: Hydrolysis of N-(4-hydroxy-2-nitrophenyl)acetamide [2]

-

Suspend the nitrated product in an aqueous solution of a strong base (e.g., sodium hydroxide).[2]

-

Heat the mixture with stirring to facilitate the hydrolysis of the acetamido group.

-

Monitor the reaction for completion.

-

After the reaction is complete, cool the solution and neutralize it with an acid (e.g., hydrochloric acid) to precipitate the final product, this compound.[2]

-

Collect the solid product by filtration, wash with water, and dry.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound from p-aminophenol.

Caption: Synthetic pathway of this compound.

Metabolic Transformation of this compound

While a specific signaling pathway is not prominently documented, the metabolic fate of aminophenols is of significant interest in toxicology and drug metabolism. The following diagram illustrates a plausible metabolic transformation.

Caption: Generalized metabolic fate of this compound.

References

Spectroscopic Profile of 4-Amino-3-nitrophenol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-amino-3-nitrophenol, a key intermediate in the synthesis of pharmaceuticals and dyes. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound. It is important to note that while experimental Infrared (IR) data is readily available, the Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) data are presented as predicted values based on the analysis of structurally similar compounds. These predictions are intended to guide researchers in their analytical endeavors.

¹H NMR Spectroscopic Data (Predicted)

The ¹H NMR spectrum of this compound is predicted to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the amino (-NH₂), hydroxyl (-OH), and nitro (-NO₂) groups. The protons ortho to the nitro group are expected to be the most deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 7.8 - 8.0 | d | ~ 2.0 - 3.0 |

| H-5 | ~ 6.8 - 7.0 | d | ~ 8.0 - 9.0 |

| H-6 | ~ 6.6 - 6.8 | dd | ~ 8.0 - 9.0, ~ 2.0 - 3.0 |

| -NH₂ | Broad singlet | - | - |

| -OH | Broad singlet | - | - |

Note: Predictions are based on data from analogous compounds such as 4-nitrophenol and 4-aminophenol. The exact chemical shifts of the -NH₂ and -OH protons are highly dependent on the solvent and concentration.

¹³C NMR Spectroscopic Data (Predicted)

The ¹³C NMR spectrum of this compound is expected to display six unique signals for the carbon atoms of the benzene ring. The chemical shifts are significantly affected by the nature of the substituent attached to each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | ~ 155 - 160 |

| C-2 | ~ 120 - 125 |

| C-3 (C-NO₂) | ~ 135 - 140 |

| C-4 (C-NH₂) | ~ 140 - 145 |

| C-5 | ~ 115 - 120 |

| C-6 | ~ 110 - 115 |

Note: These predictions are based on the known chemical shifts of 4-nitrophenol and other substituted aromatic compounds.

Infrared (IR) Spectroscopic Data

The IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present in the molecule. The data presented below is based on a solid sample prepared as a KBr pellet.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| 1620 - 1580 | Medium | N-H bending |

| 1540 - 1500 | Strong | Asymmetric NO₂ stretching |

| 1350 - 1310 | Strong | Symmetric NO₂ stretching |

| 1300 - 1200 | Medium | C-O stretching |

| 1200 - 1100 | Medium | C-N stretching |

| 850 - 750 | Strong | C-H out-of-plane bending |

UV-Vis Spectroscopic Data (Predicted)

The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of a nitrophenol derivative. The presence of the amino group is likely to cause a bathochromic (red) shift compared to 3-nitrophenol. The predicted absorption maxima are based on data from similar compounds like 4-amino-2-nitrophenol and 3-nitrophenol.[2][3]

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | Predicted λmax (nm) |

| Methanol / Ethanol | ~ 230 - 240 and ~ 390 - 410 |

| Water (acidic pH) | ~ 230 - 240 and ~ 390 - 410 |

| Water (basic pH) | ~ 250 - 260 and ~ 420 - 440 (due to phenolate formation) |

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the instrument's specifications.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used with a 45-90° pulse angle and a longer acquisition time due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of solid this compound.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrumental Analysis:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify and label the wavenumbers of the significant absorption bands.

-

Assign these bands to the corresponding functional group vibrations.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (λmax) of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., methanol, ethanol, or buffered aqueous solution).

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Instrumental Analysis:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) at which maximum absorbance occurs (λmax).

-

If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of 4-Amino-3-nitrophenol from p-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-amino-3-nitrophenol, a key intermediate in the pharmaceutical and dye industries, starting from p-aminophenol. The synthesis is a multi-step process involving protection of the amino group, nitration, and subsequent deprotection. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathway and experimental workflow.

Synthesis Overview

The synthesis of this compound from p-aminophenol is typically achieved through a three-step process:

-

Acetylation: The amino group of p-aminophenol is protected by acetylation using acetic anhydride to form N-(4-hydroxyphenyl)acetamide (4-acetamidophenol). This step is crucial to prevent the oxidation of the amino group during the subsequent nitration step.

-

Nitration: The protected compound, N-(4-hydroxyphenyl)acetamide, is then nitrated to introduce a nitro group onto the aromatic ring, yielding 3-nitro-4-acetamidophenol.

-

Hydrolysis: The final step involves the hydrolysis of the acetyl group from 3-nitro-4-acetamidophenol to give the desired product, this compound.

Chemical Transformation Pathway

The following diagram illustrates the chemical transformations from p-aminophenol to this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis.

Step 1: Acetylation of p-Aminophenol

-

Objective: To synthesize N-(4-hydroxyphenyl)acetamide.

-

Procedure:

-

In a 250 mL three-necked flask equipped with a thermometer and a stirring device, add 21.0 g of p-aminophenol, 60.0 mL of acetic anhydride, and 16.0 mL of glacial acetic acid.[1]

-

Heat the mixture to 128°C and reflux for 2 hours. The reaction solution will turn into a reddish-brown liquid.[1]

-

After 2 hours, cool the reaction solution to 25°C. A large amount of light flesh-red solid will precipitate.[1]

-

Step 2: Nitration of N-(4-hydroxyphenyl)acetamide

-

Objective: To synthesize 3-nitro-4-acetamidophenol.

-

Procedure:

-

To the cooled mixture from Step 1, slowly add 10.0 mL of fuming nitric acid dropwise (approximately 10 drops/min), while maintaining the temperature at 25-26°C.[1]

-

Stir the mixture under strong acid conditions for 1.5 hours. More yellow crystals will precipitate.[1]

-

Pour the reaction solution into a large amount of ice water, which will cause a large number of yellow crystals to precipitate immediately.[1]

-

Wash the crystals with water 2 to 3 times until the washings are neutral.[1]

-

Filter the product by suction and dry the filter cake to obtain yellow 3-nitro-4-acetamidophenol.[1]

-

Step 3: Hydrolysis of 3-Nitro-4-acetamidophenol

-

Objective: To synthesize this compound.

-

Procedure:

-

In a 150 mL three-necked flask with a thermometer and stirring device, add 5.4 g of the 3-nitro-4-acetamidophenol ethyl ester from Step 2, 20 mL of absolute ethanol, and 30.0 mL of 3 mol/L sodium hydroxide solution.[1]

-

Heat the mixture to 60°C and stir at this temperature for 1 hour.[1]

-

After the reaction is complete, evaporate the ethanol under reduced pressure.[1]

-

Cool the reaction solution to below 10°C and adjust the pH to 3-4 with a 1:1 solution of concentrated hydrochloric acid and water. Red crystals will precipitate.[1][2]

-

Filter the product by suction and dry the filter cake to obtain brown-red this compound.[1]

-

Experimental Workflow

The following diagram provides a visual representation of the key stages in the synthesis process.

Quantitative Data Summary

The following tables summarize the key quantitative data from the synthesis process.

Table 1: Reactant and Reagent Quantities

| Step | Compound | Molecular Formula | Amount | Molar Quantity (approx.) |

| 1. Acetylation | p-Aminophenol | C₆H₇NO | 21.0 g | 0.192 mol |

| Acetic Anhydride | C₄H₆O₃ | 60.0 mL | 0.636 mol | |

| Glacial Acetic Acid | C₂H₄O₂ | 16.0 mL | 0.280 mol | |

| 2. Nitration | Fuming Nitric Acid | HNO₃ | 10.0 mL | 0.239 mol |

| 3. Hydrolysis | 3-Nitro-4-acetamidophenol | C₈H₈N₂O₄ | 5.4 g | 0.026 mol |

| Sodium Hydroxide (3M) | NaOH | 30.0 mL | 0.090 mol | |

| Ethanol | C₂H₅OH | 20 mL | - |

Table 2: Reaction Conditions and Yields

| Step | Parameter | Value | Reference |

| 1. Acetylation | Temperature | 128°C | [1] |

| Time | 2 hours | [1] | |

| 2. Nitration | Temperature | 25-26°C | [1] |

| Time | 1.5 hours | [1] | |

| Intermediate Yield | 73.9% | [1] | |

| 3. Hydrolysis | Temperature | 60°C | [1] |

| Time | 1 hour | [1] | |

| pH Adjustment | 3-4 | [1][2] | |

| Overall Yield | Up to 90% | [1] |

Table 3: Product Characterization

| Compound | Appearance | Melting Point |

| 3-Nitro-4-acetamidophenol | Yellow crystals | 146-148°C[1] |

| This compound | Brown-red / Red crystals | 149-150°C[2], 152°C[3] |

Conclusion

The synthesis of this compound from p-aminophenol is a well-established and efficient process. By following the detailed protocols outlined in this guide, researchers can reliably produce this valuable intermediate. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature, during the nitration step, and the proper protection of the amino group to prevent side reactions. The provided quantitative data and visual workflows serve as a practical resource for laboratory execution and process optimization.

References

An In-depth Technical Guide to the Industrial Preparation of 4-Amino-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-nitrophenol is a crucial intermediate in the synthesis of various pharmaceuticals and dyes. This technical guide provides a comprehensive overview of the principal industrial methods for its preparation. The document details experimental protocols for the key synthesis routes, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to elucidate reaction pathways and workflows. The primary focus is on the widely employed method starting from p-aminophenol, with additional discussion on alternative routes including the selective reduction of 2,4-dinitrophenol and synthesis from 4-chloro-3-nitrophenol. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of chemical intermediates.

Introduction

This compound, with the CAS number 610-81-1, is a significant chemical building block in the production of a range of organic molecules. Its bifunctional nature, possessing both an amino and a nitro group on a phenolic backbone, allows for versatile chemical modifications, making it a valuable precursor in the pharmaceutical and dye industries. The efficient and cost-effective industrial-scale synthesis of this compound is therefore of considerable importance. This guide explores the prevalent manufacturing processes, offering detailed procedural insights and comparative data to aid in process selection and optimization.

Primary Industrial Synthesis Route: From p-Aminophenol

The most common and economically viable industrial method for the preparation of this compound commences with p-aminophenol. This multi-step process involves the protection of the amino group via acetylation, followed by nitration of the aromatic ring, and subsequent deprotection through hydrolysis.[1]

Overall Reaction Pathway

Figure 1: Synthesis of this compound from p-Aminophenol.

Experimental Protocols

Step 1: Acetylation of p-Aminophenol

This initial step serves to protect the highly reactive amino group from oxidation and unwanted side reactions during the subsequent nitration step.

-

Procedure: In a suitable reactor, p-aminophenol is charged along with acetic anhydride.[1][2] A small amount of glacial acetic acid can also be added.[1][2] The mixture is heated to reflux at approximately 128°C for about 2 hours.[1][2] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, leading to the precipitation of N-(4-hydroxyphenyl)acetamide.

Step 2: Nitration of N-(4-hydroxyphenyl)acetamide

The protected intermediate is then nitrated to introduce the nitro group onto the aromatic ring, ortho to the hydroxyl group.

-

Procedure: The N-(4-hydroxyphenyl)acetamide from the previous step is cooled to around 25°C.[1][2] Concentrated nitric acid (98%) is added dropwise while maintaining the temperature.[1] After the initial addition, a second portion of more dilute nitric acid (65%) may be added, and the reaction is stirred for another 1.5 hours at a controlled temperature of 20°C.[1] The reaction mixture is then poured into ice water to precipitate the product, 4-acetamido-2-nitrophenol, which is then filtered and washed until neutral.[2]

Step 3: Hydrolysis of 4-Acetamido-2-nitrophenol

The final step involves the removal of the acetyl protecting group to yield the desired this compound.

-

Procedure: The 4-acetamido-2-nitrophenol is suspended in a solution of sodium hydroxide.[1][2] The mixture is heated to a temperature between 50-100°C for approximately 1 hour.[1][2] After the hydrolysis is complete, the reaction mixture is cooled, and the pH is adjusted to 3-4 with hydrochloric acid to precipitate the final product.[1] The resulting orange-red crystals of this compound are collected by filtration, washed, and dried.[1]

Quantitative Data

| Parameter | Acetylation | Nitration | Hydrolysis | Overall |

| Reactant Ratio (molar) | p-Aminophenol : Acetic Anhydride = 1 : 2.0-3.0[1] | - | 4-acetamido-2-nitrophenol : NaOH = 1 : 3-5[1] | - |

| Temperature (°C) | 128 (Reflux)[1][2] | 20-25[1][2] | 50-100[1] | - |

| Reaction Time (hours) | 2[1][2] | 1.5 - 2.5[1][2] | 1[2] | - |

| Yield (%) | High | 73.9 - 75.5[1][2] | 54.5 (recrystallized)[1] | - |

| Melting Point (°C) | - | 144-148[1][2] | 147-149[1] | - |

Table 1: Summary of quantitative data for the synthesis of this compound from p-aminophenol.

Alternative Synthesis Routes

While the p-aminophenol route is predominant, other methods for the synthesis of this compound exist and may be advantageous under specific circumstances.

Selective Reduction of 2,4-Dinitrophenol

This method involves the selective reduction of one of the two nitro groups of 2,4-dinitrophenol. Achieving high selectivity is the primary challenge in this approach.

Figure 2: Synthesis of this compound via selective reduction.

-

Experimental Protocol: A common method for the selective reduction of 2,4-dinitrophenol involves the use of sodium sulfide or ammonium chloride in an aqueous or alcoholic medium.[3] In a typical procedure, technical grade 2,4-dinitrophenol is suspended in water, and ammonium chloride and concentrated aqueous ammonia are added. The mixture is heated to approximately 85°C. Then, fused sodium sulfide is added portion-wise while maintaining the temperature between 70°C and 85°C.[3] After the addition is complete, the reaction mixture is heated for a short period, filtered hot, and then cooled to crystallize the product. The crude product is often purified by recrystallization from hot water after acidification with acetic acid.[3] A key factor for achieving selectivity is maintaining the reaction pH below 9.5.[4]

-

Quantitative Data:

Synthesis from 4-Chloro-3-nitrophenol

This route involves the ammonolysis of 4-chloro-3-nitrophenol, where the chlorine atom is displaced by an amino group.

-

Experimental Protocol: 4-chloro-3-nitrophenol is heated with an amine, such as n-propylamine, in the presence of a base like sodium carbonate and a copper catalyst (e.g., cuprous chloride).[5] The reaction temperature is typically elevated, for instance, up to a bath temperature of 120°C.[5] After the reaction, the mixture is cooled, acidified, and extracted to isolate the product.

Purification

Recrystallization is a common method for the purification of the final this compound product.[1][3] The crude product can be dissolved in hot water, treated with activated carbon (e.g., Norit) to remove colored impurities, and then cooled to induce crystallization of the purified product.[3] The choice of solvent and cooling rate are critical parameters to control crystal size and purity.

Industrial Wastewater Considerations

The production of this compound generates wastewater containing residual reactants, byproducts, and the final product. Notably, nitrophenols are considered environmental pollutants.[6][7] Treatment of this wastewater is essential and can involve various methods such as adsorption, biodegradation, and advanced oxidation processes.[7][8][9][10] For instance, anaerobic reactors can be used to reduce 4-nitrophenol to the less toxic 4-aminophenol.[8]

Conclusion

The industrial preparation of this compound is predominantly achieved through a well-established three-step process starting from p-aminophenol. This method offers a balance of cost-effectiveness and efficiency. Alternative routes, such as the selective reduction of 2,4-dinitrophenol, provide other synthetic options, although achieving high selectivity can be a challenge. The choice of a particular synthesis route will depend on factors such as raw material availability, cost, and the desired purity of the final product. This guide provides the fundamental technical information required for researchers and professionals to understand and potentially optimize the industrial synthesis of this important chemical intermediate.

References

- 1. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL - Google Patents [patents.google.com]

- 5. GB2135329A - Substituted 4-amino-3-nitrophenols processes for their preparation and hair-colouring agents containing them - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fagr.stafpu.bu.edu.eg [fagr.stafpu.bu.edu.eg]

- 9. Degradation of 4-Nitrophenol from industrial wastewater by nano catalytic Ozonation [ijnd.tonekabon.iau.ir]

- 10. researchgate.net [researchgate.net]

4-Amino-3-nitrophenol as a chemical intermediate in dye synthesis

An In-depth Technical Guide to 4-Amino-3-nitrophenol as a Chemical Intermediate in Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (4A3NP) is a pivotal aromatic organic compound that serves primarily as a chemical intermediate in the synthesis of various dyes.[1][2] With the CAS Registry Number 610-81-1, this compound is structurally characterized by a phenol ring substituted with an amino group (-NH₂) and a nitro group (-NO₂) at positions 4 and 3, respectively.[3][4] Its unique molecular architecture, featuring reactive amino, nitro, and hydroxyl functional groups, makes it an indispensable precursor for producing a wide array of colorants.[5]

This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis protocols, and its fundamental role in the production of azo dyes for the textile and cosmetic industries. It is particularly crucial in the formulation of hair colorants and disperse dyes for synthetic fibers.[5][6] Beyond dyestuffs, it also finds application as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2][7]

Chemical and Physical Properties

This compound typically appears as a dark red to brown crystalline powder.[8][9] Its physical and chemical characteristics are critical for its application in synthesis and are summarized below.

| Property | Value | Source(s) |

| CAS Number | 610-81-1 | [3][10] |

| Molecular Formula | C₆H₆N₂O₃ | [3][10] |

| Molecular Weight | 154.12 g/mol | [3][10][11] |

| Appearance | Dark red to brown crystalline powder | [9][12] |

| Melting Point | 150-154 °C (lit.) | [10] |

| Boiling Point | 374.4 ± 32.0 °C at 760 mmHg | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Water Solubility | 1.8 g/L | [13] |

| pKa | 9.21 ± 0.10 (Predicted) | [10] |

| Purity (Typical) | ≥97.5% (HPLC) | [5][8] |

Synthesis of this compound

The most common industrial synthesis of this compound starts from p-aminophenol and involves a three-step process: acetylation, nitration, and hydrolysis.[1][14]

Experimental Protocol: Synthesis from p-Aminophenol

This protocol is a representative synthesis based on established methodologies.[1][14]

Step 1: Acetylation of p-Aminophenol

-

In a 250 mL three-necked flask equipped with a thermometer and stirrer, add 21.0 g of p-aminophenol, 60.0 mL of acetic anhydride, and 16.0 mL of glacial acetic acid.[1]

-

Heat the mixture to 128°C and maintain reflux for 2 hours. The solution will become a reddish-brown liquid.[1]

-

Cool the reaction solution to 25°C, at which point a significant amount of light flesh-red solid (p-acetamidophenol) will precipitate.[1]

Step 2: Nitration of p-Acetamidophenol

-

While maintaining the temperature at 25-26°C, slowly add 10.0 mL of fuming nitric acid dropwise (approx. 10 drops/min) to the cooled suspension from Step 1.[1]

-

Stir the mixture vigorously under these acidic conditions for 1.5 hours. More yellow crystals will precipitate.[1]

-

Pour the reaction mixture into a large volume of ice water to precipitate the product, 3-nitro-4-acetamidophenol ethyl ester, as yellow crystals.[1]

-

Wash the crystals with water until neutral, then collect by suction filtration and dry the filter cake. A typical yield for this intermediate is around 73.9%.[1]

Step 3: Hydrolysis to this compound

-

In a 150 mL three-necked flask, combine 5.4 g of the dried 3-nitro-4-acetamidophenol ethyl ester from Step 2, 20 mL of absolute ethanol, and 30.0 mL of 3 mol/L sodium hydroxide solution.[1]

-

Heat the mixture to 60°C and stir at this temperature for 1 hour.[1]

-

After the reaction is complete, remove the ethanol by evaporation under reduced pressure.

-

Cool the remaining solution to below 10°C and adjust the pH to 3-4 using a 1:1 solution of concentrated hydrochloric acid and water. This will cause red crystals to precipitate.[1][14]

-

Collect the precipitated this compound by suction filtration and dry the filter cake.[1]

| Parameter | Step 1: Acetylation | Step 2: Nitration | Step 3: Hydrolysis |

| Primary Reagents | p-Aminophenol, Acetic Anhydride | p-Acetamidophenol, Fuming Nitric Acid | 3-Nitro-4-acetamidophenol, NaOH |

| Temperature | 128°C (Reflux) | 25-26°C | 60°C |

| Reaction Time | 2 hours | 1.5 hours | 1 hour |

| Key Conditions | Glacial Acetic Acid | Strong acid | pH adjustment to 3-4 |

This compound in Azo Dye Synthesis

4A3NP is a classic diazo component in the synthesis of azo dyes. The process involves two fundamental steps: diazotization of the primary amino group, followed by a coupling reaction with an electron-rich aromatic compound (the coupling component).

Experimental Protocol: General Azo Dye Synthesis

This generalized protocol outlines the synthesis of an azo dye using 4A3NP as the diazo component.

Step 1: Diazotization of this compound

-

Dissolve the required molar amount of this compound in a suitable acid, such as hydrochloric or hydrobromic acid, cooled in an ice bath to 0-5°C.[1][15][16]

-

Prepare a solution of sodium nitrite (NaNO₂) in water.

-

Slowly add the sodium nitrite solution dropwise to the stirred 4A3NP solution, ensuring the temperature remains between 0-10°C.[1]

-

Continue stirring the mixture in the cold for 1-3 hours to ensure the complete formation of the 3-nitrophenol-4-diazonium salt solution.[1] The resulting solution should be used promptly in the next step.

Step 2: Azo Coupling Reaction

-

Prepare a separate solution of the chosen coupling component (e.g., 1-naphthol, resorcinol, or another substituted phenol) in an alkaline medium, such as a sodium hydroxide solution, and cool it to below 5°C.[15][17]

-

Slowly add the cold diazonium salt solution from Step 1 to the cold, stirred solution of the coupling component.

-

Maintain the temperature below 5°C and stir the reaction mixture for several hours. The azo dye will precipitate out of the solution as a colored solid.[15]

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Collect the dye by filtration, wash it thoroughly with cold water to remove excess salts and unreacted components, and then dry it.

| Parameter | Step 1: Diazotization | Step 2: Azo Coupling |

| Key Reagents | 4A3NP, HCl/HBr, NaNO₂ | Diazonium Salt, Coupling Component |

| Temperature | 0-10°C | < 5°C |

| pH | Acidic | Alkaline (typically) |

| Reaction Time | 1-3 hours | 1-4 hours |

Applications in Specific Dye Classes

The versatility of 4A3NP makes it a valuable intermediate for several classes of dyes.

-

Hair Dyes : 4A3NP is widely used in cosmetic hair dye formulations, functioning as a direct dye in semi-permanent products and as a toner in permanent (oxidative) systems.[2][18][19] It is particularly known for imparting orange, rich bordeaux, and red tones to hair.[20][21] In oxidative formulations, it is used at a maximum concentration of 3.0% before being mixed with an oxidizing agent like hydrogen peroxide.[22]

-

Disperse Dyes : Due to its chemical structure, 4A3NP is an excellent precursor for synthesizing monoazo disperse dyes.[15][17] These dyes are designed for coloring hydrophobic fibers, most notably polyester.[6] The resulting dyes often exhibit good to excellent fastness properties, including resistance to washing and light.[6][15][23]

Characterization and Analytical Data

The identity and purity of this compound and the dyes derived from it are confirmed using various analytical techniques.

| Analytical Technique | Purpose |

| HPLC | To determine the purity of the compound, typically ≥97.5%. |

| Melting Point | To confirm identity and purity, with a characteristic range of 150-154°C. |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups such as -OH, -NH₂, and -NO₂. Spectra are available in public databases.[11][24][25] |

| Nuclear Magnetic Resonance (NMR) | To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei. 1H NMR data is available.[11][26] |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the molecular formula.[11][25] |

Safety and Handling

Proper handling of this compound is essential due to its chemical nature.

-

Hazard Classifications : The compound is classified as harmful if swallowed (Acute Tox. 4 Oral), may cause an allergic skin reaction (Skin Sens. 1A), causes serious eye irritation (Eye Irrit. 2), and is toxic to aquatic life with long-lasting effects (Aquatic Chronic 2).

-

Precautionary Measures :

-

Avoid breathing dust.

-

Wear suitable protective clothing, gloves, and eye/face protection.[12]

-

Avoid release to the environment.

-

-

Storage : Store in a dry, cool, and well-ventilated place in a tightly closed container under an inert atmosphere.[10][12][27] Incompatible materials include strong oxidizing agents.[12]

Conclusion

This compound is a cornerstone chemical intermediate with significant industrial importance, particularly in the dye manufacturing sector. Its well-defined synthesis from readily available precursors and its reactive functional groups allow for the creation of a diverse palette of azo dyes. Its application in both cosmetic hair colorants and high-performance disperse dyes for textiles underscores its versatility and commercial value. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for researchers and professionals aiming to develop new and improved colorant technologies.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | CAS#:610-81-1 | Chemsrc [chemsrc.com]

- 4. This compound [webbook.nist.gov]

- 5. nbinno.com [nbinno.com]

- 6. jocpr.com [jocpr.com]

- 7. This compound | 610-81-1 [chemicalbook.com]

- 8. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. jnfuturechemical.com [jnfuturechemical.com]

- 11. This compound | C6H6N2O3 | CID 3758882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. This compound, 98% | Fisher Scientific [fishersci.ca]

- 14. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iosrjournals.org [iosrjournals.org]

- 18. cosmeticsinfo.org [cosmeticsinfo.org]

- 19. cosmileeurope.eu [cosmileeurope.eu]

- 20. This compound [myskinrecipes.com]

- 21. nbinno.com [nbinno.com]

- 22. ec.europa.eu [ec.europa.eu]

- 23. Synthesis of Some Monoazo Disperse Dyes Derived from Aminothienochromene - PMC [pmc.ncbi.nlm.nih.gov]

- 24. spectrabase.com [spectrabase.com]

- 25. This compound [webbook.nist.gov]

- 26. This compound(610-81-1) 1H NMR spectrum [chemicalbook.com]

- 27. 610-81-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to the Mechanism of Action of 4-Amino-3-nitrophenol in Hair Dyes

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-nitrophenol is a versatile nitroaromatic compound widely utilized in the cosmetic industry as a key component in both semi-permanent (non-oxidative) and permanent (oxidative) hair dye formulations. This technical guide elucidates the dual mechanisms of action of this compound, detailing its function as a direct dye and as a reactive intermediate in oxidative color formation. The guide provides a comprehensive overview of its chemical interactions with hair keratin, quantitative data on its performance and safety, detailed experimental protocols for its analysis, and visual representations of its action pathways.

Introduction

This compound (4A3NP) is an organic compound with the chemical formula C₆H₆N₂O₃.[1] It is a dark red powder soluble in water and is used to impart rich bordeaux and red tones to the hair.[2][3] Its utility in hair coloring stems from its ability to act as a pre-formed chromophore (direct dye) and its reactivity as a dye intermediate in the presence of an oxidizing agent.[4][5] In the European Union, its use is regulated to a maximum concentration of 1.0% in non-oxidative formulations and 1.5% in oxidative formulations after mixing with hydrogen peroxide.[1][6][7]

Mechanism of Action

This compound exhibits two distinct mechanisms of action in hair dyeing, depending on the type of formulation.

Non-Oxidative (Semi-Permanent) Dyeing: A Direct Dye Mechanism

In semi-permanent hair dyes, this compound functions as a direct dye, meaning it is an inherently colored molecule that deposits onto and penetrates the hair shaft without undergoing a chemical reaction to generate its color.[4] The process is largely physical and relies on the diffusion of the small dye molecules into the hair fiber.[8]

Binding to Hair Keratin: The binding of this compound to the keratin protein of the hair is governed by a combination of non-covalent intermolecular forces:

-

Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups of this compound can form hydrogen bonds with the abundant amino acid residues in keratin that have hydrogen bond donor and acceptor sites, such as serine, threonine, and glutamic acid.

-

Van der Waals Forces: These non-specific attractive forces contribute to the overall adhesion of the dye molecule to the hair surface.

-

Ionic Interactions: Due to its positive charge characteristics, this compound can interact with negatively charged residues on the surface of the hair, particularly in slightly damaged hair where more anionic sites are exposed.[9]

The dyeing process is enhanced by an alkaline pH (up to pH 9), which causes the hair cuticle to swell, facilitating the penetration of the dye molecules into the cortex.[9] However, pH values above 9 can lead to the decomposition of the dye.[9] The color imparted by this mechanism is temporary and typically lasts for 8-12 washes, gradually fading as the dye molecules are washed out from the hair.[6]

Oxidative (Permanent) Dyeing: An Intermediate in Color Formation

In permanent hair dyes, this compound acts as a key intermediate, often referred to as a coupler or modifier.[3] In this system, it is part of a three-component reaction involving:

-

Primary Intermediates (Precursors): Small, colorless aromatic amines such as p-phenylenediamine (PPD) or p-aminophenol.

-

Couplers (Color Modifiers): Aromatic compounds like phenols, resorcinols, and other aminophenols, including this compound.

-

An Oxidizing Agent: Typically hydrogen peroxide.

The mechanism of color formation proceeds as follows:

-

Alkalinization: An alkaline agent, usually ammonia, is used to swell the hair cuticle, allowing the dye precursors to penetrate into the cortex.

-

Oxidation of Primary Intermediates: Hydrogen peroxide oxidizes the primary intermediates (e.g., p-phenylenediamine) into highly reactive quinone-diimines.

-

Coupling Reaction: The reactive quinone-diimine then rapidly reacts with coupler molecules, such as this compound. This coupling reaction forms larger, complex chromophores that are trapped within the hair cortex. These larger molecules are responsible for the permanent color.

-

Color Formation: The specific color produced depends on the combination of primary intermediates and couplers used. This compound is known to contribute to bordeaux and red shades.[2]

Quantitative Data

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆N₂O₃ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| Appearance | Dark red powder | [1] |

| Log Pow | 0.41 | [6] |

| Max. Concentration (Non-oxidative) | 1.0% | [1][7] |

| Max. Concentration (Oxidative, on-head) | 1.5% | [1][7] |

| Dermal Absorption (Non-oxidative, 1%) | 5.62 ± 2.19% | [6][10] |

| Dermal Absorption (Oxidative, 1.5%) | 2.83 ± 1.48% | [6][10] |

Table 2: Color Fastness of Semi-Permanent Dyes (General)

| Property | Duration | Reference(s) |

| Wash Fastness | 8-12 washes | [6] |

| Light Stability | Fades with UV exposure | General Knowledge |

Experimental Protocols

Quantification of this compound in Hair Dye Formulations by HPLC

This protocol is adapted from validated methods for the analysis of oxidative hair colorants.[9]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) detector.

-

Column: Octadecylsilane (C18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.05 M acetic buffer (pH 5.9) in a 20:80 ratio.

-

Flow Rate: 1.0 mL/minute.

-

Column Temperature: 40°C.

-

Detection: UV detection at a wavelength determined by the absorption maximum of this compound.

-

Sample Preparation:

-

Accurately weigh a known amount of the hair dye product.

-

Dissolve the sample in a suitable solvent (e.g., the mobile phase or a compatible solvent).

-

Filter the solution through a 0.45 µm filter before injection.

-

-

Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

In Vitro Dermal Absorption Study using Franz Diffusion Cells

This protocol is based on a study of 4A3NP dermal absorption.[6][10]

-

Apparatus: Franz diffusion cells.

-

Membrane: Excised mini-pig skin.

-

Receptor Fluid: 6% polyethylene glycol 20 oleyl ether in a suitable buffer, maintained at 32 ± 1 °C.

-

Test Substance Application:

-

Non-oxidative: 1% solution of this compound.

-

Oxidative: A 1:1 mixture of a 3% this compound solution and a 6% hydrogen peroxide solution (resulting in a 1.5% on-membrane concentration).

-

Apply the test substance to the skin surface at a rate of 10 µL/cm².

-

-

Sampling: Collect samples from the receptor fluid at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

-

Analysis: Quantify the amount of this compound in the receptor fluid, stratum corneum, and remaining skin using a validated analytical method such as LC-MS/MS.[6][10]

Spectroscopic Monitoring of Hair Dyeing Process

UV-Visible microspectrophotometry can be used to monitor the color change on hair fibers during the dyeing process.

-

Instrumentation: UV-Visible microspectrophotometer.

-

Sample: A single hair fiber mounted on a microscope slide.

-

Procedure:

-

Obtain a baseline spectrum of the untreated hair fiber in the range of 200-700 nm.

-

Apply the hair dye formulation containing this compound to the hair fiber.

-

Acquire spectra at regular intervals during the dyeing process.

-

Monitor the change in absorbance at the characteristic wavelength(s) of the dye to observe the kinetics of dye uptake and color formation. The dye peak for red hair dyes is typically in the range of 425-550 nm.

-

Determination of Binding Affinity to Keratin by Isothermal Titration Calorimetry (ITC)

ITC can be used to measure the thermodynamic parameters of the interaction between this compound and keratin.

-

Instrumentation: Isothermal Titration Calorimeter.

-

Sample Preparation:

-

Protein: Solubilized keratin in a degassed buffer.

-

Ligand: this compound dissolved in the same degassed buffer.

-

It is crucial that the buffer for the protein and ligand are identical to minimize heats of dilution.[8]

-

-

Typical Concentrations:

-

Protein (in cell): 10-50 µM.

-

Ligand (in syringe): 10-20 times the protein concentration.[11]

-

-

Experimental Setup:

-

Load the keratin solution into the sample cell and the this compound solution into the injection syringe.

-

Perform a series of small injections of the ligand into the protein solution.

-

The instrument measures the heat released or absorbed during each injection.

-

-

Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Visualizations

Non-Oxidative Dyeing Mechanism

Oxidative Dyeing Mechanism

Experimental Workflow for Mechanism Analysis

Conclusion

This compound's dual functionality as both a direct dye and an oxidative intermediate makes it a valuable ingredient in hair color technology. Its mechanism of action in semi-permanent dyes is based on physical adsorption and diffusion, driven by non-covalent interactions with hair keratin. In permanent dyes, it plays a crucial role as a coupler, reacting with oxidized primary intermediates to form large, stable chromophores within the hair cortex. A thorough understanding of these mechanisms, supported by the quantitative data and experimental protocols outlined in this guide, is essential for the development of effective, stable, and safe hair dye products. Further research into the specific structures of the oxidative coupling products and a more detailed quantification of color fastness would provide even greater insight into the performance of this versatile hair dye ingredient.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 3. nbinno.com [nbinno.com]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. nbinno.com [nbinno.com]

- 6. Analytical Method Development and Dermal Absorption of this compound (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition | MDPI [mdpi.com]

- 7. ec.europa.eu [ec.europa.eu]

- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 9. Validation of the Analytical Method for Determining this compound Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]

- 10. researchgate.net [researchgate.net]

- 11. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

A Technical Guide to 4-Amino-3-nitrophenol for Research Applications

This in-depth guide serves as a technical resource for researchers, scientists, and professionals in drug development on the procurement and analysis of 4-Amino-3-nitrophenol. The document outlines major global suppliers, available purity grades, and detailed experimental protocols for quality assessment.

Core Properties of this compound

| Property | Value |

| CAS Number | 610-81-1 |

| Molecular Formula | C₆H₆N₂O₃ |

| Molecular Weight | 154.12 g/mol |

| Appearance | Dark red to brown to dark brown crystalline powder |

| Melting Point | 150-154 °C |

| Solubility | Soluble in water (1.8 g/L) |

Global Suppliers and Purity Grades

The following table summarizes prominent suppliers of this compound and the typical purity grades they offer. This information is crucial for sourcing material that meets the specific requirements of research and development activities.

| Supplier | Website | Purity Grades Offered | Specifications |

| Sigma-Aldrich | --INVALID-LINK-- | 98% | Assay: 98%, Melting Point: 150-154 °C |

| Thermo Scientific | --INVALID-LINK-- | ≥97.5% (HPLC) | Assay (HPLC): ≥97.5%, Melting Point: 145-155 °C, Appearance: Dark red to brown to dark brown crystalline powder or powder |

| Biosynth | --INVALID-LINK-- | Not specified | Melting Point: 152 °C |

| Simson Pharma | --INVALID-LINK-- | High Purity | Accompanied by a Certificate of Analysis |

| LGC Standards | --INVALID-LINK-- | Reference Standard | Certificate of Analysis provided |

| Hangzhou KieRay Chem Co.,Ltd | --INVALID-LINK-- | Industrial Grade | Appearance: White or off-white powder or crystalline powder, Melting Point: 152-156 °C |

| Pharmaffiliates | --INVALID-LINK-- | Not specified | Appearance: Dark Brownish Red Solid |

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This section details a validated HPLC method for the determination of this compound purity.[1] This method is essential for verifying the quality of the supplied material before its use in sensitive experimental settings.

Objective: To quantify the purity of a this compound sample.

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Acetic acid

-

Water (HPLC grade)

-

Volumetric flasks

-

Pipettes

-

HPLC system with a Photo Diode Array (PDA) detector

-

Octadecylsilane (C18) column (250 mm x 4.6 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation: Prepare a 0.05 M acetic buffer and adjust the pH to 5.9. The mobile phase consists of a 20:80 mixture of acetonitrile and the 0.05 M acetic buffer.

-

Standard Solution Preparation: Accurately weigh a known amount of a this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution to concentrations of approximately 3.68 µg/mL, 14.70 µg/mL, and 18.38 µg/mL.

-

Sample Solution Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in the mobile phase to achieve a concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile: 0.05 M Acetic Buffer pH 5.9 (20:80)

-

Flow Rate: 1.0 mL/minute

-

Column Temperature: 40°C

-

Detection: Photo Diode Array (PDA) detector (wavelength not specified in the source, a suitable wavelength would be around the absorbance maximum of this compound)

-

Injection Volume: (Not specified, typically 10-20 µL)

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

The retention time for this compound should be consistent.

-

-

Calculation:

-

Determine the area under the peak for this compound in the sample chromatogram.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

The purity is expressed as the percentage of this compound in the original sample by weight.

-

Method Validation: The described method has been validated and shows good linearity with a correlation coefficient of 1.0.[1] The precision at concentrations of 3.68 µg/mL, 14.70 µg/mL, and 18.38 µg/mL was reported as 0.59%, 1.92%, and 0.68% respectively.[1] The percent recovery ranged from 99.06% to 101.05%.[1] The limit of quantitation was found to be 0.07%.[1]

Workflow and Logical Relationships

The following diagrams illustrate key workflows relevant to the use of this compound in a research context.

Caption: Workflow for selecting a this compound supplier.

Caption: In-house quality control workflow for received this compound.

References

4-Amino-3-nitrophenol: A Technical Guide to its Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-nitrophenol is a key chemical intermediate with significant applications in the pharmaceutical and dye industries. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and notable applications, with a focus on its role in drug development. Detailed experimental protocols for its preparation are outlined, and quantitative data are presented in a structured format for clarity. This document also includes visualizations of the synthetic pathway and its application in the synthesis of a Factor Xa inhibitor to facilitate a deeper understanding of its chemical significance.

Introduction

This compound, with the CAS number 610-81-1, is an aromatic organic compound characterized by the presence of amino, nitro, and hydroxyl functional groups attached to a benzene ring.[1] Its unique chemical structure makes it a versatile precursor for the synthesis of a variety of more complex molecules. While the specific historical details of its initial discovery are not well-documented, its emergence is intrinsically linked to the advancements in nitroaromatic chemistry and the development of synthetic dyes in the late 19th and early 20th centuries. Today, it is recognized as a crucial building block in the production of pharmaceuticals and as a component in hair dye formulations.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₃ | [4][5][6] |

| Molecular Weight | 154.12 g/mol | [4][5][6] |

| Appearance | Yellow to brown-red crystalline powder | [1] |

| Melting Point | 150-154 °C | [4][5][7] |

| Solubility | Sparingly soluble in water | [1] |

| CAS Number | 610-81-1 | [4][5] |

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound starts from p-aminophenol and involves a three-step process: acetylation, nitration, and hydrolysis.

Synthetic Pathway Overview

The overall synthetic scheme is a multi-step process designed to introduce a nitro group ortho to the amino group while the para-hydroxyl group is protected.

Caption: Synthesis pathway of this compound from p-aminophenol.

Detailed Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of this compound.

Step 1: Acetylation of p-Aminophenol

-

Objective: To protect the amino group of p-aminophenol by acetylation to form p-acetamidophenol.

-

Procedure:

-

In a suitable reaction vessel, combine p-aminophenol with acetic anhydride.

-

The molar ratio of p-aminophenol to acetic anhydride is typically 1:2.0 to 1:3.0.

-

Heat the mixture to reflux. The acetic acid generated and any excess acetic anhydride can act as the solvent.

-

After the reaction is complete (typically monitored by TLC), the reaction mixture is cooled.

-

Step 2: Nitration of p-Acetamidophenol

-

Objective: To introduce a nitro group at the position ortho to the acetylamino group.

-

Procedure:

-

Cool the reaction mixture from the previous step to a controlled temperature, typically around 25 °C.

-

Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the low temperature to control the exothermic reaction.

-

After the addition is complete, continue stirring for a specified period to ensure complete nitration.

-

The product, 4-acetamido-3-nitrophenol, may precipitate from the reaction mixture.

-

Step 3: Hydrolysis of 4-Acetamido-3-nitrophenol

-

Objective: To deprotect the amino group by hydrolyzing the acetamido group to yield this compound.

-

Procedure:

-

Isolate the 4-acetamido-3-nitrophenol from the previous step.

-

Suspend or dissolve the intermediate in an aqueous solution of a strong base, such as sodium hydroxide.

-

Heat the mixture to facilitate the hydrolysis. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture and neutralize it with an acid (e.g., hydrochloric acid) to a pH of 3-4 to precipitate the final product, this compound.

-

The precipitated solid is then collected by filtration, washed with water, and dried.

-

Quantitative Data

| Step | Product | Yield | Melting Point (°C) | Reference |

| 1 & 2 | 4-Acetamido-3-nitrophenol | ~74% | 146-148 | |

| 3 | This compound | ~94% | 149-151 |

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the preparation of benzimidazole-based inhibitors of Factor Xa, a key enzyme in the coagulation cascade.

Synthesis of a Factor Xa Inhibitor Intermediate

The amino and hydroxyl groups of this compound allow for further chemical modifications to build more complex molecular architectures.

Caption: Use of this compound in the synthesis of a Factor Xa inhibitor.

This application highlights the importance of this compound in medicinal chemistry, providing a scaffold that can be elaborated to target specific biological pathways.[8]

Other Applications

Beyond its role in pharmaceuticals, this compound is widely used in the dye industry. It is a key component in many hair dye formulations, where it acts as a colorant.[3][9] The compound's ability to undergo further chemical reactions allows for the creation of a diverse palette of colors.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a fundamentally important chemical intermediate with a well-established synthetic route and significant industrial applications. Its utility in the synthesis of pharmaceuticals, particularly in the development of anticoagulants, underscores its relevance to drug development professionals. The detailed synthetic protocols and quantitative data provided in this guide offer a practical resource for researchers and scientists working with this versatile compound. Further research into new applications of this compound and its derivatives continues to be an active area of chemical science.

References

- 1. This compound | C6H6N2O3 | CID 3758882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL - Google Patents [patents.google.com]

- 3. biosynth.com [biosynth.com]

- 4. Nitrophenol - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. ewg.org [ewg.org]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. researchgate.net [researchgate.net]

- 9. cosmeticsinfo.org [cosmeticsinfo.org]

Reactivity of 4-Amino-3-nitrophenol with Oxidizing Agents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-nitrophenol is a versatile chemical intermediate with significant applications in the pharmaceutical and dye industries. Its chemical structure, featuring an aromatic ring substituted with hydroxyl, amino, and nitro groups, imparts a complex reactivity profile, particularly towards oxidizing agents. Understanding these reactions is critical for controlling synthesis pathways, ensuring product stability, and assessing potential degradation mechanisms. This technical guide provides a comprehensive overview of the reactivity of this compound with common oxidizing agents, including potassium permanganate, hydrogen peroxide, Fenton's reagent, and sodium hypochlorite, as well as through electrochemical oxidation. Due to a lack of direct experimental studies on this compound with some of these oxidants, this guide extrapolates potential reaction pathways from studies on analogous compounds such as p-aminophenol, o-aminophenol, and various nitrophenols. This document presents detailed hypothetical reaction mechanisms, generic experimental protocols for studying these reactions, and illustrative quantitative data to guide further research and development.

Introduction

This compound is a key building block in organic synthesis. The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (nitro) groups on the benzene ring makes it susceptible to a variety of chemical transformations. Oxidation reactions are of particular interest as they can lead to the formation of new functional groups, polymerization, or degradation of the molecule. This guide aims to provide a detailed technical resource on the oxidative reactivity of this compound.

Electrochemical Oxidation

The electrochemical oxidation of aminophenols is highly dependent on the relative positions of the amino and hydroxyl groups. For p-aminophenol, oxidation often leads to the formation of quinoneimine, which can then be hydrolyzed to p-benzoquinone and ammonia. The primary soluble oxidation products are often CO2 and quinones[1].

Proposed Reaction Mechanism for this compound:

Based on the behavior of other aminophenols, the electrochemical oxidation of this compound is likely to proceed through the initial formation of a radical cation, followed by deprotonation and further oxidation to a quinoneimine derivative. The presence of the nitro group will influence the electron density of the aromatic ring and the stability of the intermediates.

Caption: Proposed electrochemical oxidation pathway of this compound.

Experimental Protocol for Electrochemical Oxidation:

A generic protocol for studying the electrochemical oxidation of this compound can be adapted from studies on similar compounds[1].

-

Apparatus: A three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode), potentiostat/galvanostat.

-

Electrolyte: A solution of this compound (e.g., 1 mM) in a suitable supporting electrolyte (e.g., 0.1 M H₂SO₄ or phosphate buffer).

-

Procedure:

-

Record a cyclic voltammogram of the blank electrolyte.

-

Add this compound to the cell and record the cyclic voltammogram to determine the oxidation potential.

-

Perform controlled potential electrolysis at a potential slightly higher than the observed oxidation peak.

-

Monitor the reaction progress using techniques like HPLC or UV-Vis spectroscopy to identify and quantify the products.

-

Analyze the products using GC-MS or LC-MS to elucidate their structures.

-

Reactivity with Chemical Oxidizing Agents

Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is a common oxidizing agent, and its reactivity is often enhanced by catalysts. In the context of hair dyes, this compound is used in oxidative formulations with hydrogen peroxide in an ammoniacal medium[2][3]. The reaction leads to the formation of colored dimeric and polymeric species.

Proposed Reaction Mechanism:

The oxidation of p-aminophenol with H₂O₂ in the presence of an enzyme catalyst has been shown to produce benzoquinone and ammonia as initial products, followed by ring-opening to form smaller organic acids[4]. A similar pathway can be proposed for this compound, likely proceeding through a quinoneimine intermediate.

Caption: Proposed oxidation pathway of this compound with H₂O₂.

Illustrative Quantitative Data:

The following table presents hypothetical data for the oxidation of this compound with hydrogen peroxide, based on typical results observed for similar reactions.

| Parameter | Value |

| Initial [this compound] | 10 mM |

| [H₂O₂] | 50 mM |

| Catalyst | Horseradish Peroxidase |

| Temperature | 25 °C |

| Reaction Time | 60 min |

| Conversion of this compound | >95% |

| Major Products | Polymeric materials, Benzoquinone derivatives |

Fenton's Reagent (Fe²⁺/H₂O₂)

Fenton's reagent generates highly reactive hydroxyl radicals (•OH) that can mineralize a wide range of organic pollutants. Studies on the degradation of p-aminophenol using Fenton's reagent have shown that the reaction leads to ring opening and the formation of various carboxylic acids before complete mineralization to CO₂ and H₂O[5][6][7].

Proposed Reaction Mechanism:

The reaction of this compound with Fenton's reagent is expected to be initiated by the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation and subsequent ring cleavage.

Caption: Proposed degradation pathway of this compound by Fenton's reagent.

Experimental Protocol for Fenton Oxidation:

A general protocol for studying the Fenton oxidation of phenolic compounds can be found in the literature[5][8][9].